N-[(3R,7S,17S,23R,27S,37S)-17,37-dihydroxy-23-[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-3-yl]-3-hydroxy-6-methoxyquinoline-2-carboxamide
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Overview
Description
N-[(3R,7S,17S,23R,27S,37S)-17,37-dihydroxy-23-[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-3-yl]-3-hydroxy-6-methoxyquinoline-2-carboxamide is a member of the BBM-928 complex, which is a group of antitumor antibiotics produced by the actinomycete strain Actinomadura luzonensis. The BBM-928 complex includes several components, namely BBM-928 A, B, C, and D, which are cyclic depsipeptide antibiotics containing a quinoline nucleus as the chromophore . BBM-928C, in particular, is known for its antimicrobial activity against Gram-positive and acid-fast bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of BBM-928C involves the fermentation of Actinomadura luzonensis strain G455-101. The fermentation process typically uses a vegetative medium containing soluble starch, glucose, Pharmamedia, yeast extract, NZ-amine, and calcium carbonate, with the pH adjusted to 7.2 before sterilization . The seed culture is incubated at 32°C for 72 hours on a rotary shaker, and then transferred to a fermentation medium composed of soluble starch, Pharmamedia, zinc sulfate, and calcium carbonate . The production of the BBM-928 complex generally reaches its maximum after five days of shaking culture .
Industrial Production Methods: Industrial production of BBM-928C follows similar fermentation processes but on a larger scale using tank fermentors. The fermentation broth is then subjected to extraction and purification processes to isolate the individual components of the BBM-928 complex .
Chemical Reactions Analysis
Types of Reactions: BBM-928C undergoes various chemical reactions, including acetylation and deacetylation. BBM-928C is a diacetyl derivative of BBM-928B and can be converted to BBM-928A through monoacetylation .
Common Reagents and Conditions: The acetylation reactions typically involve the use of acetic anhydride as the acetylating agent under mild conditions. Deacetylation can be achieved using basic conditions, such as sodium hydroxide .
Major Products Formed: The major products formed from the reactions of BBM-928C include BBM-928A and BBM-928B, depending on the degree of acetylation .
Scientific Research Applications
BBM-928C has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It exhibits antimicrobial activity against Gram-positive and acid-fast bacteria, making it valuable in microbiological research . Additionally, BBM-928C has shown antitumor activity in various experimental tumor models, including leukemia P388, leukemia L1210, melanoma B16, LEWIS lung carcinoma, and sarcoma 180 . This makes it a promising candidate for cancer research and potential therapeutic applications.
Mechanism of Action
The mechanism of action of BBM-928C involves its interaction with DNA. BBM-928C binds to the DNA, interfering with its replication and transcription processes, which ultimately leads to cell death . The quinoline nucleus in BBM-928C plays a crucial role in its binding affinity to DNA .
Comparison with Similar Compounds
BBM-928C is similar to other cyclic depsipeptide antibiotics, such as echinomycin, which also contain a quinoline or quinoxaline chromophore . BBM-928C is unique due to its specific acetylation pattern and its distinct antimicrobial and antitumor activities . Other similar compounds include BBM-928A and BBM-928B, which differ in their acetylation states and biological activities .
Properties
CAS No. |
76110-01-5 |
---|---|
Molecular Formula |
C60H74N14O22 |
Molecular Weight |
1343.3 g/mol |
IUPAC Name |
N-[(3R,7S,17S,23R,27S,37S)-17,37-dihydroxy-23-[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-3-yl]-3-hydroxy-6-methoxyquinoline-2-carboxamide |
InChI |
InChI=1S/C60H74N14O22/c1-59(2,91)49-57(89)95-27-35(67-51(83)45-39(77)21-29-19-31(93-9)11-13-33(29)65-45)55(87)73-47(37(75)15-17-63-73)53(85)62-24-42(80)70(6)26-44(82)72(8)50(60(3,4)92)58(90)96-28-36(68-52(84)46-40(78)22-30-20-32(94-10)12-14-34(30)66-46)56(88)74-48(38(76)16-18-64-74)54(86)61-23-41(79)69(5)25-43(81)71(49)7/h11-14,17-22,35-38,47-50,75-78,91-92H,15-16,23-28H2,1-10H3,(H,61,86)(H,62,85)(H,67,83)(H,68,84)/t35-,36-,37+,38+,47?,48?,49-,50-/m1/s1 |
InChI Key |
KEKNHSVGJZJNFK-KFCKXDMLSA-N |
SMILES |
CC(C)(C1C(=O)OCC(C(=O)N2C(C(CC=N2)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)O |
Isomeric SMILES |
CC(C)([C@H]1C(=O)OC[C@H](C(=O)N2C([C@H](CC=N2)O)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3C([C@H](CC=N3)O)C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)O |
Canonical SMILES |
CC(C)(C1C(=O)OCC(C(=O)N2C(C(CC=N2)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)O |
Synonyms |
antibiotic BBM 928C BBM 928C BBM-928 C BBM-928C luzopeptin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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